molecular formula C11H15NO4 B8414097 3-methoxymethoxy-N-methoxy-N-methylbenzamide

3-methoxymethoxy-N-methoxy-N-methylbenzamide

Cat. No. B8414097
M. Wt: 225.24 g/mol
InChI Key: HPQHSSDPBVLOTQ-UHFFFAOYSA-N
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Patent
US06946471B2

Procedure details

69.0 g (380 mmol) of B5 were dissolved in 500 ml of dry dimethylformamide, cooled to 0° C. and 11.5 g (480 mmol) sodium hydride were added and the mixture was allowed to stirr for 10 minutes. A solution of 31.2 ml (418 mmol) (chloromethyl)methylether in 100 ml of dry diemthylformamide was added at this temperature over a period of 30 minutes. After stirring at room temperature overnight, the solvent was distilled off and the residue was partitionated between 400 ml of dichloromethane and 100 ml of water. The organic layer was washed with 50 ml of aqueous sodium hydrogen carbonate and two times with water (80 ml each) and finally dried over sodium sulfate. Removing the solvent in vacuo yielded 73.5 g (87%) B6 as a colorless oil which was used without further purification.
Name
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
31.2 mL
Type
reactant
Reaction Step Three
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[C:5]([N:7]([O:9][CH3:10])[CH3:8])=[O:6].[H-].[Na+].Cl[CH2:17][O:18][CH3:19]>CN(C)C=O>[CH3:17][O:18][CH2:19][O:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[C:5]([N:7]([O:9][CH3:10])[CH3:8])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
OC=1C=C(C(=O)N(C)OC)C=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
31.2 mL
Type
reactant
Smiles
ClCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
The organic layer was washed with 50 ml of aqueous sodium hydrogen carbonate and two times with water (80 ml each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removing the solvent in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCOC=1C=C(C(=O)N(C)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 73.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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